4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
This compound belongs to the benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a [1,1'-biphenyl]-4-carbonyl group at position 4, a methyl group at position 7, and a phenyl substituent at position 5 (Fig. 1). The biphenyl group enhances pharmacological activity by improving hydrophobic interactions with biological targets, as demonstrated in structural optimization studies . The compound is synthesized via cyclization reactions involving substituted benzophenones and alkyl halides, a method analogous to those used for related benzodiazepines .
Properties
IUPAC Name |
7-methyl-5-phenyl-4-(4-phenylbenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-20-12-17-26-25(18-20)28(23-10-6-3-7-11-23)31(19-27(32)30-26)29(33)24-15-13-22(14-16-24)21-8-4-2-5-9-21/h2-18,28H,19H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBYMNSNVHQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the class of benzo[e][1,4]diazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Some key mechanisms include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes related to cancer progression, such as carbonic anhydrase and receptor tyrosine kinases.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
Several studies have investigated the effects of similar diazepine derivatives on various biological systems:
- Anti-Cancer Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines. For instance, derivatives have been tested against MCF-7 cells with promising results indicating their potential as anti-cancer agents.
- Neuropharmacological Effects : Studies on related compounds suggest that they may possess anxiolytic properties by modulating GABAergic neurotransmission, which is crucial for anxiety regulation.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that certain diazepine derivatives can effectively inhibit carbonic anhydrase and other critical enzymes involved in tumor growth and metastasis.
Comparison with Similar Compounds
Core Modifications
- Clotiazepam analogs: describes a compound (C₁₅H₁₃N₂OClS) structurally similar to clotiazepam but lacking a methyl group on the nitrogen.
- Thieno-diazepines: 6,7-Dimethyl-5-phenyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one replaces the benzene ring with a thiophene moiety. This substitution introduces sulfur-based electronic effects, which may influence metabolic stability or binding kinetics .
- 1,5-Benzodiazepin-2-ones : The compound in features a 1,5-diazepine ring instead of the 1,4-system. The altered ring conformation impacts hydrogen-bonding interactions, as observed in crystallographic studies .
Substituent Effects
- Biphenyl vs. Chlorophenyl : highlights that replacing a p-chlorophenyl group with a biphenyl moiety (as in the target compound) doubles inhibitory activity. The biphenyl group increases π-π stacking interactions, enhancing target affinity .
- Halogenated Derivatives : 7-Bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one () incorporates bromine and fluorine atoms. Halogens improve lipophilicity but may introduce toxicity risks .
- Hydroxyethyl and Allyl Groups : The compound in includes a 2-hydroxyethyl group, improving solubility, while ’s allyl-substituted analog enhances reactivity for further functionalization .
Pharmacological Activity
- Anticancer Potential: Derivatives like (Z)-4-(2-hydroxyprop-1-en-1-yl)-1H-benzo[b][1,5]diazepin-2(3H)-one () show diastereoselective anticancer activity, suggesting the target compound’s biphenyl group could similarly modulate apoptosis pathways .
- Enantioselectivity : The (5R)-enantiomer of a chlorophenyl-substituted benzodiazepine () exhibits high enantiomeric excess (97%), underscoring the importance of stereochemistry in activity .
Data Table: Key Structural and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
